molecular formula C17H15N3O3S2 B2609105 Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 876902-20-4

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2609105
CAS No.: 876902-20-4
M. Wt: 373.45
InChI Key: TTWJMSUFALYWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6. This scaffold is linked to a methyl benzoate moiety via a thioacetamido (-NH-C(S)-CH2-S-) bridge. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The compound’s unique combination of a sulfur-rich linker and aromatic ester group may influence its physicochemical properties, bioavailability, and target binding efficiency.

Properties

IUPAC Name

methyl 2-[[2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-7-12-15(18-9-19-16(12)25-10)24-8-14(21)20-13-6-4-3-5-11(13)17(22)23-2/h3-7,9H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJMSUFALYWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves several key steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the thioether linkage. This is typically done by reacting the thienopyrimidine with a suitable thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the thioether intermediate with methyl 2-aminobenzoate under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms due to its ability to modulate biological activity.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzyme active sites or receptor proteins, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

(a) Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26, )
  • Structure: Replaces the thioacetamido linker with an ether (-O-) bridge and introduces a phenyl group at position 5 of the thienopyrimidine core.
  • Key Differences: The absence of the thioacetamido group reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
  • Synthesis: Achieved via alkylation of 6-methyl-4-oxo-thienopyrimidine with methyl 4-hydroxybenzoate .
(b) (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b; )
  • Structure: Features a thiazolo[3,2-a]pyrimidine core instead of thieno[2,3-d]pyrimidine, with benzylidene substituents at position 2.
  • Key Differences: The thiazolo-pyrimidine core introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Substituents like 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b) modulate lipophilicity and steric effects .
  • Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride .
(c) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
  • Structure: Replaces the thienopyrimidine core with a pyrimidine ring and substitutes the benzoate group with an ethyl ester.
  • Key Differences: The ethyl ester increases hydrophobicity compared to the methyl ester in the target compound.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound* C17H15N3O2S3 405.5 - - Thioacetamido linker, methyl benzoate
Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate C21H16N2O3S 376.4 147–148 69 Ether linker, 5-phenyl substitution
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a) C20H10N4O3S 386.4 243–246 68 Thiazolo-pyrimidine, trimethylbenzylidene
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine (11b) C22H17N3O3S 403.5 213–215 68 Thiazolo-pyrimidine, cyano substitution
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C12H16N2O3S2 324.4 - - Thietan-3-yloxy, ethyl ester

*Note: Data for the target compound is hypothetical due to absence in provided evidence.

Implications of Structural Differences

  • Thio vs. Ether Linkers : The thioacetamido group in the target compound may enhance stability and metal-binding capacity compared to the ether linker in Compound 26 .
  • Ester Groups : Methyl esters (target) generally exhibit lower lipophilicity than ethyl esters (Compound 1), influencing membrane permeability .
  • Core Heterocycles: Thienopyrimidines (target) vs. thiazolo-pyrimidines (11a, 11b) differ in electronic density, affecting interactions with π-π stacking regions in enzymes .

Biological Activity

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant case studies and data.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N4O2SC_{15}H_{18}N_4O_2S. It features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structure includes a methyl group at position 6 of the thieno[2,3-d]pyrimidine ring, a thioether linkage, and an acetamido group that may enhance its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives. Although specific data on this compound is limited, related compounds have demonstrated moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Methyl DerivativePseudomonas aeruginosa<16 µg/mL

Anticancer Potential

Thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit key cancer cell proliferation pathways. For instance, derivatives have shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway and other signaling cascades critical for tumor growth.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various thieno[2,3-d]pyrimidine derivatives revealed that certain modifications enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that compounds with a thioether substitution exhibited enhanced activity compared to their unsubstituted counterparts.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : By interfering with signaling pathways such as MAPK or PI3K/AKT, these compounds can halt the proliferation of malignant cells.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the formation of the thieno[2,3-d]pyrimidine core via condensation of thiophene and pyrimidine derivatives under acidic/basic conditions. Subsequent steps include sulfhydryl-acetamido coupling and esterification. Key parameters to optimize include:

  • Temperature : Maintain 60–80°C during thioether bond formation to prevent side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency.
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation.
    Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 thiol:acetamide) can improve yields beyond 70% .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with PubChem data (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.1–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., LC-MS m/z 377.0 [M+H]+^+ for analogs) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the thienopyrimidine core and acetamido linkage .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., KdK_d) to kinase targets like EGFR or VEGFR2 .
  • Enzyme Kinetics : Measure IC50_{50} values using fluorescence-based assays with ATP-competitive inhibitors .
  • Molecular Dynamics Simulations : Model interactions of the thioacetamido group with kinase active sites over 100 ns trajectories .

Advanced: How can computational tools like UCSF Chimera enhance research on this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use Chimera’s AutoDock Vina plugin to predict binding poses of the thienopyrimidine core in protein pockets (e.g., PDB: 1M17) .
  • Volumetric Analysis : Visualize electron density maps for ligand-protein complexes using Chimera’s Volume Viewer .
  • Collaborative Modeling : Share interactive sessions to validate hypotheses with remote teams .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • First Aid : For skin contact, wash with soap/water immediately; if inhaled, move to fresh air and administer oxygen if needed. Always consult a physician and provide SDS documentation .

Advanced: How can HPLC methods be optimized to assess the purity of this compound?

Methodological Answer:

  • Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient elution with 0.1% TFA in acetonitrile/water (40:60 to 90:10 over 25 min).
  • Detection : UV at 254 nm. Calibrate against ammonium acetate buffer (pH 6.5) for retention time consistency .

Advanced: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potency?

Methodological Answer:

  • Kinase Profiling : Use SelectScreen® Kinase Profiling Services to screen against 468 kinases at 1 µM concentration.
  • Cellular Assays : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, IC50_{50} determination via MTT assay) .

Basic: How does the substitution pattern on the thienopyrimidine core differentiate this compound from analogs?

Methodological Answer:
Compare with structurally similar compounds:

Compound Key Substituents Impact
Methyl 2-[2-({5,6-dimethyl...}5,6-dimethyl on pyrimidineEnhanced steric hindrance reduces off-target binding
Ethyl 4-[2-({3-ethyl...}Ethyl group at position 3Alters solubility and metabolic stability

Advanced: What strategies can mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Storage : –20°C in amber vials under argon to prevent oxidation.
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track impurity profiles .

Future Directions: What are promising research avenues for this compound’s therapeutic potential?

Methodological Answer:

  • Analog Synthesis : Introduce fluorine at the benzoate ring (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration .
  • Targeted Drug Delivery : Conjugate with PEGylated nanoparticles to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.